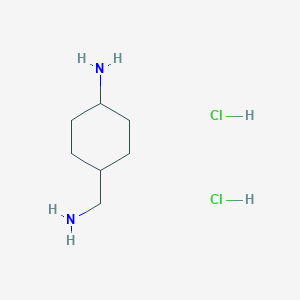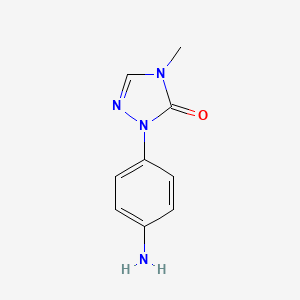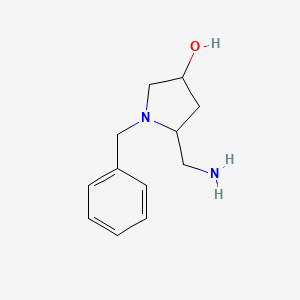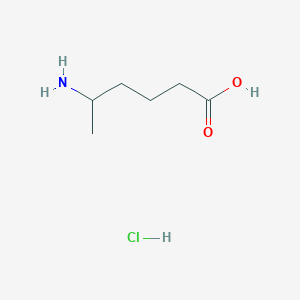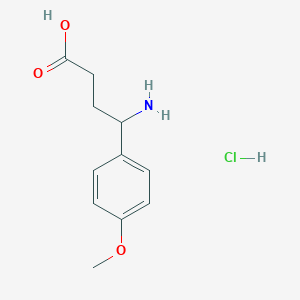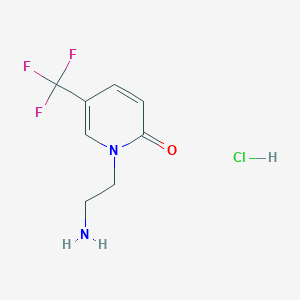
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
Descripción general
Descripción
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with the CAS Number: 1443981-16-5 . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The compound is stored at 4 degrees Celsius and comes in the form of a powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Physical And Chemical Properties Analysis
The compound is stored at 4 degrees Celsius and comes in the form of a powder . It has a molecular weight of 242.63 .Aplicaciones Científicas De Investigación
Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase
A novel class of compounds was designed by incorporating the N-difluoromethyl-1,2-dihydropyridin-2-one moiety, showing dual selective COX-2/5-LOX inhibitory activities. This structural modification led to compounds with significant anti-inflammatory activity, suggesting potential applications in developing COX-2/5-LOX inhibitory anti-inflammatory drugs (Chowdhury et al., 2009).
Synthesis of Trifluoromethyl-Containing Mimetics
The hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones was explored for synthesizing novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This research highlights the utility of such compounds in medicinal chemistry for creating bioactive molecules with enhanced properties (Tolmachova et al., 2011).
Generation of Structurally Diverse Fused Nitrogen Heterocycles
The catalytic efficiency of indium trichloride was demonstrated in the synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines through a one-pot protocol. These compounds were further utilized to generate structurally diverse fused nitrogen heterocycles, showcasing the versatility of 1,4-dihydropyridines in complex molecule synthesis (Maiti et al., 2010).
Synthesis and Characterization of Novel Polyimides
A fluorinated aromatic diamine monomer, derived from a compound structurally related to 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, was synthesized and used to produce new fluorine-containing polyimides. These materials exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties, suggesting their potential application in advanced material science (Yin et al., 2005).
Fluorescence Properties of 1,4-Dihydropyridines
A study on the synthesis of 3,4,5-substituted 1,4-dihydropyridines (1,4-DHPs) without the need for a catalyst revealed that these compounds exhibit fluorescence, which can be tuned by altering the substituents at the 3- and 5-positions. This characteristic makes them interesting candidates for applications in fluorescent materials and sensors (Sueki et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Pyrrolidine derivatives, including 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, have shown promising results in the field of drug discovery . The unique properties of the pyrrolidine ring, such as the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, make it a versatile scaffold for the development of new biologically active compounds . Future research could focus on further exploring the potential of these compounds in various therapeutic applications.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12;/h1-2,5H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFGQTZQHIENTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
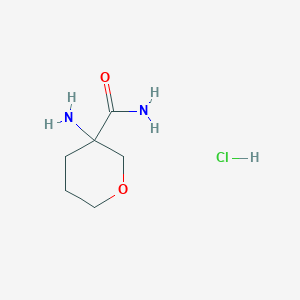
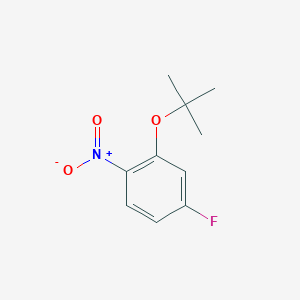
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

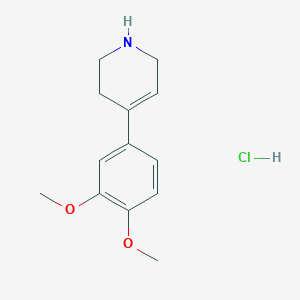
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

